molecular formula C14H27N2NaO4 B14172329 1H-Imidazolium, 1-(carboxymethyl)-2-heptyl-4,5-dihydro-1-(2-hydroxyethyl)-, hydroxide, monosodium salt CAS No. 13039-35-5

1H-Imidazolium, 1-(carboxymethyl)-2-heptyl-4,5-dihydro-1-(2-hydroxyethyl)-, hydroxide, monosodium salt

Cat. No.: B14172329
CAS No.: 13039-35-5
M. Wt: 310.36 g/mol
InChI Key: RPMKFLHCEZQTGO-UHFFFAOYSA-M
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Description

1H-Imidazolium, 1-(carboxymethyl)-2-heptyl-4,5-dihydro-1-(2-hydroxyethyl)-, hydroxide, monosodium salt is a cationic polymer known for its solubility and viscosity. This compound is also referred to as polycarboxyimidazole salt and has various applications in different fields due to its unique chemical properties .

Preparation Methods

The synthesis of 1H-Imidazolium, 1-(carboxymethyl)-2-heptyl-4,5-dihydro-1-(2-hydroxyethyl)-, hydroxide, monosodium salt involves several steps. The general synthetic route includes the reaction of imidazole derivatives with appropriate alkylating agents under controlled conditions. Industrial production methods often involve the use of high-pressure reactors and specific catalysts to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions can produce imidazole derivatives with different functional groups .

Scientific Research Applications

1H-Imidazolium, 1-(carboxymethyl)-2-heptyl-4,5-dihydro-1-(2-hydroxyethyl)-, hydroxide, monosodium salt has a wide range of scientific research applications. In chemistry, it is used as a catalyst and a reagent in various organic synthesis reactions. In biology and medicine, it has been studied for its potential antimicrobial and antifungal properties. Additionally, this compound is used in the industry for the production of polymers and other materials due to its unique chemical properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their structure and function. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of enzymatic activity. The exact molecular targets and pathways involved depend on the specific application and conditions .

Comparison with Similar Compounds

Similar compounds to 1H-Imidazolium, 1-(carboxymethyl)-2-heptyl-4,5-dihydro-1-(2-hydroxyethyl)-, hydroxide, monosodium salt include other imidazolium-based ionic liquids and imidazole derivatives. These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. For example, 1H-Imidazolium, 1-(carboxymethyl)-2-dodecyl-4,5-dihydro-1-(2-hydroxyethyl)-, hydroxide, monosodium salt is another imidazolium-based compound with similar properties but different alkyl chain length, which can affect its solubility and reactivity .

Properties

CAS No.

13039-35-5

Molecular Formula

C14H27N2NaO4

Molecular Weight

310.36 g/mol

IUPAC Name

sodium;2-[2-heptyl-1-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide

InChI

InChI=1S/C14H26N2O3.Na.H2O/c1-2-3-4-5-6-7-13-15-8-9-16(13,10-11-17)12-14(18)19;;/h17H,2-12H2,1H3;;1H2/q;+1;/p-1

InChI Key

RPMKFLHCEZQTGO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[OH-].[Na+]

Origin of Product

United States

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